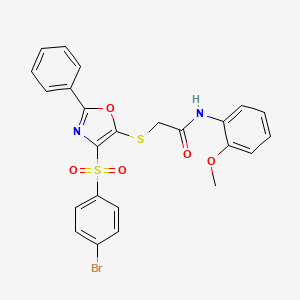

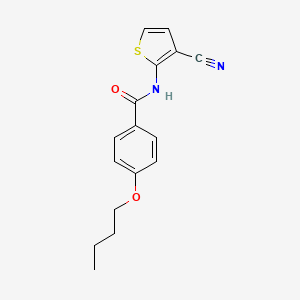

![molecular formula C16H21N3O2S B2844817 N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415462-92-7](/img/structure/B2844817.png)

N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures and important precursors for heterocyclic compounds. These compounds are widely used as reactants due to the suitable positioning of their carbonyl and cyano functions. The active hydrogen on C-2 of cyanoacetamides participates in various condensation and substitution reactions. Researchers have explored their synthetic utility in building organic heterocycles, making them valuable tools for medicinal chemistry and drug discovery .

Cyanoacetylation of Amines

Researchers have explored the preparation methods of N-cyanoacetamides. One versatile and economical approach involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction yields N-substituted cyanoacetamide derivatives. Other methods include solvent-free reactions, such as stirring without solvent or fusion of aromatic amines with ethyl cyanoacetate. These synthetic routes provide access to cyanoacetamide compounds for further exploration .

Thiophene Derivatives via Microwave Irradiation

Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, leads to the formation of thiophene derivatives. This efficient method provides an alternative route to access valuable heterocyclic scaffolds .

Antiviral Activity Investigation

While specific studies on this compound are limited, exploring its antiviral potential could be worthwhile. Researchers could assess its effects against viral pathogens, potentially identifying novel antiviral agents. Further investigations are needed to evaluate its efficacy and mechanism of action .

Transition Metal-Catalyzed Reactions

Given the presence of a cyano group, N-cyanoacetamides may participate in transition metal-catalyzed reactions. For instance, they could serve as substrates in Suzuki–Miyaura cross-coupling reactions. Investigating their compatibility with various boron reagents and transition metal catalysts could reveal new synthetic pathways .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c17-11-13-2-1-3-14(10-13)12-19-8-6-15(7-9-19)18-22(20,21)16-4-5-16/h1-3,10,15-16,18H,4-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYAITMAKGHTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)